molecular formula C13H17BO4 B6363102 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine CAS No. 1548827-74-2

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine

Cat. No. B6363102
CAS RN: 1548827-74-2
M. Wt: 248.08 g/mol
InChI Key: YJUBQYAKLDTEGM-UHFFFAOYSA-N
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Description

Compounds with a 1,3,2-dioxaborinan-2-yl group, such as 2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile and 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline , are known. They typically contain a boron atom bonded to two oxygen atoms and a carbon atom, forming a cyclic structure. The carbon atom is often part of a larger aromatic ring structure .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a cyclic structure. This structure is often attached to a larger aromatic ring structure .


Physical And Chemical Properties Analysis

These compounds often appear as solids under normal conditions . Their exact physical and chemical properties, such as melting point, boiling point, and solubility, can vary depending on their exact structure .

Mechanism of Action

Target of Action

The primary target of this compound, also known as 2-(4H-Benzo[d][1,3]dioxin-6-yl)-5,5-dimethyl-1,3,2-dioxaborinane, is Hormone-Sensitive Lipase (HSL) . HSL plays a crucial role in the breakdown of stored fats or lipids (lipolysis) in the body’s adipose tissue.

Mode of Action

This compound acts as an inhibitor of HSL . It interacts with HSL, preventing it from breaking down stored fats. This interaction and the resulting inhibition of lipolysis can lead to changes in the body’s energy metabolism.

Biochemical Pathways

The inhibition of HSL affects the lipolysis pathway . Under normal conditions, HSL breaks down stored triglycerides into free fatty acids, which are then released into the bloodstream and used for energy. By inhibiting HSL, this compound reduces the availability of free fatty acids for energy production, potentially leading to changes in energy metabolism.

Result of Action

The molecular and cellular effects of this compound’s action would primarily be a decrease in the breakdown of stored fats due to the inhibition of HSL . This could lead to changes in energy metabolism at the cellular level and potentially impact various physiological processes that depend on energy derived from fat metabolism.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability For instance, certain conditions may affect the compound’s structure and, consequently, its ability to interact with HSL.

: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester is a boronic acid ester derivative that inhibits HSL (hormone-sensitive lipase). It has been a subject of interest in numerous scientific research applications.

Safety and Hazards

These compounds can pose various safety hazards. For example, they may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Proper safety precautions should be taken when handling these compounds .

properties

IUPAC Name

2-(4H-1,3-benzodioxin-6-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO4/c1-13(2)7-17-14(18-8-13)11-3-4-12-10(5-11)6-15-9-16-12/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUBQYAKLDTEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601188825
Record name 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine

CAS RN

1548827-74-2
Record name 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1548827-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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